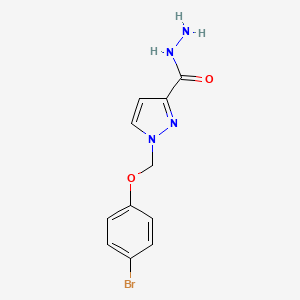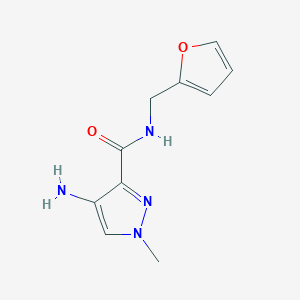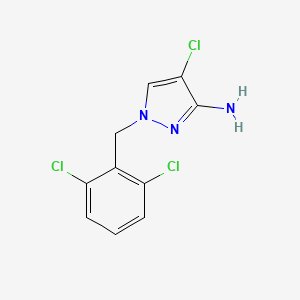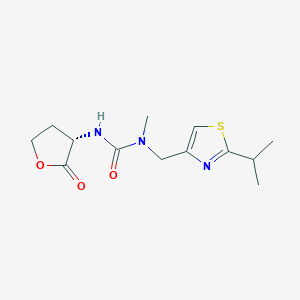![molecular formula C18H19N3O B3197239 1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1004451-73-3](/img/structure/B3197239.png)
1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a biphenyl group linked to a pyrazole ring
Applications De Recherche Scientifique
1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The specific interaction and the resulting changes are yet to be elucidated.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s biphenyl group is known for its hydrophobic interactions, which can facilitate binding to hydrophobic pockets in proteins. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules. Studies have shown that 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in signal transduction, leading to altered phosphorylation states of key signaling proteins. Additionally, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it may act as a competitive inhibitor by occupying the substrate-binding site of an enzyme, thereby preventing substrate access. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic activity. Furthermore, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can influence gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo chemical degradation or metabolic transformation, leading to changes in its activity. In vitro studies have shown that 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine remains stable under standard laboratory conditions for extended periods. Its degradation products may exhibit different biochemical properties, which can impact cellular processes .
Dosage Effects in Animal Models
The effects of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites may retain some of the parent compound’s activity or exhibit new biochemical properties. Additionally, 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence metabolic processes. The subcellular localization of 1-(Biphenyl-2-yloxymethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine can also affect its stability and degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted biphenyl or pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1,1’-Biphenyl-4-yl methyl ketone: A biphenyl derivative with a ketone functional group.
Uniqueness
1-(([1,1’-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its combination of a biphenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3,5-dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-18(19)14(2)21(20-13)12-22-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-11H,12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZBNNHSTZGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162703 | |
| Record name | 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004451-73-3 | |
| Record name | 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[([1,1′-Biphenyl]-2-yloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B3197246.png)
![4-chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197251.png)
![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3197258.png)
